molecular formula C12H23NO5 B12281048 (S)-Methyl 4-(boc-(methyl)amino)-5-hydroxypentanoate

(S)-Methyl 4-(boc-(methyl)amino)-5-hydroxypentanoate

Cat. No.: B12281048
M. Wt: 261.31 g/mol
InChI Key: DXRIOKFCMBBQRQ-UHFFFAOYSA-N
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Description

(S)-Methyl 4-(boc-(methyl)amino)-5-hydroxypentanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 4-(boc-(methyl)amino)-5-hydroxypentanoate typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for continuous production and better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 4-(boc-(methyl)amino)-5-hydroxypentanoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

(S)-Methyl 4-(boc-(methyl)amino)-5-hydroxypentanoate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of (S)-Methyl 4-(boc-(methyl)amino)-5-hydroxypentanoate involves the protection of the amine group by the Boc group. This protection prevents unwanted reactions at the amine site during synthetic transformations. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to reveal the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 4-(boc-(methyl)amino)-5-hydroxypentanoate is unique due to its specific structure, which includes both a Boc-protected amine and a hydroxyl group. This combination allows for selective reactions and transformations, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H23NO5

Molecular Weight

261.31 g/mol

IUPAC Name

methyl 5-hydroxy-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate

InChI

InChI=1S/C12H23NO5/c1-12(2,3)18-11(16)13(4)9(8-14)6-7-10(15)17-5/h9,14H,6-8H2,1-5H3

InChI Key

DXRIOKFCMBBQRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCC(=O)OC)CO

Origin of Product

United States

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